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Compound of Interest

Compound Name: 4-(2-chloroethyl)acetophenone

Cat. No.: B1360308

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 4-(2-chloroethyl)acetophenone, a molecule of interest in synthetic chemistry and
drug discovery. The following sections detail its mass spectrometry, infrared spectroscopy, and
nuclear magnetic resonance spectroscopy characteristics. The experimental protocols provided
are generalized for aromatic ketones and serve as a standard reference for obtaining such
data.

Data Presentation

The spectroscopic data for 4-(2-chloroethyl)acetophenone is summarized in the tables below
for ease of reference and comparison.

Table 1: Mass Spectrometry Data

Parameter Value

Molecular Formula C10H11CIO

Molecular Weight 182.65 g/mol
lonization Mode Electron lonization (EI)
Major Fragments (m/z) 167, 149, 139, 111, 75
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Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm—?) Intensity Assignment
~1685 Strong C=0 stretch
~1600, ~1400 Medium C=C aromatic ring
~1260 Strong C-C(=0)-C stretch
~750 Strong C-Cl stretch

Table 3: Predicted 'H Nuclear Magnetic Resonance
(NMR) Data

Disclaimer: The following *H NMR data is predicted using computational models and has not
been experimentally verified.

Chemical Shift Lo . .
Multiplicity Integration Assignment

(ppm)

Aromatic (ortho to
~7.95 Doublet 2H

C=0)

Aromatic (meta to
~7.45 Doublet 2H

C=0)
~3.80 Triplet 2H -CHz-Cl
~3.15 Triplet 2H Ar-CHz-
~2.60 Singlet 3H -C(=0O)CHs

Table 4: Predicted **C Nuclear Magnetic Resonance
(NMR) Data

Disclaimer: The following 3C NMR data is predicted using computational models and has not
been experimentally verified.
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Chemical Shift (ppm) Assignment

~197.5 C=0

~144.0 Aromatic (C-CH2CH:ClI)
~136.0 Aromatic (C-C=0)
~129.0 Aromatic (CH)

~128.5 Aromatic (CH)

~44.5 -CH2-Cl

~34.5 Ar-CHa-

~26.5 -C(=O)CHs

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above.

Mass Spectrometry (MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an
electron ionization (EI) source.

Procedure:

o Adilute solution of 4-(2-chloroethyl)acetophenone in a volatile organic solvent (e.qg.,
dichloromethane or ethyl acetate) is prepared.

e The sample is injected into the GC, where it is vaporized and separated from the solvent and
any impurities.

e The separated compound enters the mass spectrometer, where it is bombarded with a high-
energy electron beam (typically 70 eV).

e This causes the molecule to ionize and fragment.
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e The resulting positively charged fragments are accelerated and separated based on their
mass-to-charge ratio (m/z).

o A detector records the abundance of each fragment, generating a mass spectrum.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid or
oil.

 Alternatively, the solid sample can be mixed with KBr powder and pressed into a pellet.
o The sample is placed in the path of an infrared beam.

e The spectrometer measures the absorption of infrared radiation at different wavenumbers as
the molecules vibrate and rotate.

e The resulting spectrum shows absorption bands corresponding to the different functional
groups present in the molecule. For aromatic ketones, a strong carbonyl (C=0) stretch is
typically observed around 1685-1666 cm~1.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

o Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCIs or
DMSO-ds) in an NMR tube.

» A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

e The NMR tube is placed in the spectrometer's magnet.
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e For *H NMR, a radiofrequency pulse is applied to excite the hydrogen nuclei. The resulting
signals are detected as the nuclei relax.

e For 3C NMR, a different radiofrequency range is used to excite the carbon-13 nuclei. Proton
decoupling is typically used to simplify the spectrum.

e The resulting free induction decay (FID) is Fourier-transformed to produce the NMR
spectrum, which shows chemical shifts for each unique nucleus in the molecule.

Visualization
Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a
synthesized organic compound like 4-(2-chloroethyl)acetophenone.
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Workflow for Spectroscopic Characterization
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of
an organic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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